8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets. This can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Celecoxib: Another pharmaceutical compound that features a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment that also contains a trifluoromethyl group.
Uniqueness
What sets 8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16F3N5O |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
8-methyl-4-phenyl-2-[3-(trifluoromethyl)anilino]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16F3N5O/c1-12-10-16(29)28-17(13-6-3-2-4-7-13)26-18(27-19(28)24-12)25-15-9-5-8-14(11-15)20(21,22)23/h2-11,17H,1H3,(H2,24,25,26,27) |
InChI Key |
ZIINRXQFRBEUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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